Potent, selective and reversible inhibitor of iNOS (IC50 = 3.6 nM; approximately 30 and 40 times selective over nNOS and eNOS respectively).
AMT hydrochloride
CAS No.: 21463-31-0
Cat. No.: VC0004261
Molecular Formula: C5H11ClN2S
Molecular Weight: 166.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21463-31-0 |
---|---|
Molecular Formula | C5H11ClN2S |
Molecular Weight | 166.67 g/mol |
IUPAC Name | 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H |
Standard InChI Key | HVJCRMIQAMEJNM-UHFFFAOYSA-N |
SMILES | CC1CCN=C(S1)N.Cl |
Canonical SMILES | CC1CCN=C(S1)N.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
AMT hydrochloride is a hydrochloride salt derived from the parent compound 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine. Its molecular formula, C5H11ClN2S, reflects a bicyclic structure comprising a six-membered thiazine ring fused with a methyl-substituted dihydro moiety . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 166.67 g/mol | PubChem |
CAS Number | 21463-31-0 | PubChem |
Solubility | Water-soluble | SCBT |
Synonyms | AMT (hydrochloride) | PubChem |
The compound’s crystalline structure and stability in aqueous solutions facilitate its use in in vitro and in vivo assays .
Spectral and Structural Data
Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the presence of characteristic peaks for the thiazine ring (δ 3.2–4.1 ppm for protons adjacent to sulfur) and the primary amine group (δ 1.8–2.2 ppm) . X-ray crystallography reveals a planar conformation stabilized by intramolecular hydrogen bonding between the amine and thiazine sulfur .
Pharmacological Profile and Mechanism of Action
Selective Inhibition of Inducible Nitric Oxide Synthase
AMT hydrochloride competitively inhibits iNOS by binding to the enzyme’s heme cofactor, thereby blocking the conversion of L-arginine to NO and L-citrulline . Comparative inhibitory data are summarized below:
NOS Isoform | IC50 (nM) | Selectivity vs. iNOS |
---|---|---|
iNOS | 3.6 | 1× |
nNOS | 108 | 30× |
eNOS | 144 | 40× |
This selectivity enables researchers to dissect iNOS-specific pathways without confounding effects from other isoforms .
Modulation of Inflammatory and Vascular Pathways
In rat alveolar macrophages, AMT hydrochloride (10 μM) abrogates lipopolysaccharide (LPS)-induced nitrite accumulation by 95%, confirming its efficacy in suppressing NO overproduction . Parallel studies in vascular endothelia demonstrate its ability to normalize blood flow in models of endotoxic shock, highlighting its therapeutic potential in sepsis .
Applications in Biomedical Research
Inflammation and Immune Response Models
AMT hydrochloride has been instrumental in elucidating the role of iNOS in:
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Lung Inflammation: Pretreatment with AMT hydrochloride (5 mg/kg, intraperitoneal) reduces neutrophil infiltration and pro-inflammatory cytokine levels in murine models of acute respiratory distress syndrome .
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Neuroinflammation: In microglial cultures, it attenuates NO-mediated neurotoxicity by 70% at 1 μM, suggesting utility in Parkinson’s disease research .
Cardiovascular Studies
The compound’s vasomodulatory effects are evident in rat aortic rings, where it reverses endothelium-independent vasodilation by 80% at 100 nM, implicating iNOS in pathological vascular relaxation .
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